molecular formula C4H6F3NO3 B15051455 (2R)-2-amino-3-(trifluoromethoxy)propanoic acid

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid

Cat. No.: B15051455
M. Wt: 173.09 g/mol
InChI Key: BGDJXHSDJCFWPX-UWTATZPHSA-N
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Description

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid is a chiral noncanonical amino acid (ncAA) of high value in advanced chemical and biological research. Its structure features a propanoic acid backbone with an (R)-configuration at the alpha-carbon and a distinctive trifluoromethoxy group, which confers strong electron-withdrawing characteristics and enhanced lipophilicity. These properties are pivotal for optimizing the pharmacokinetic and binding profiles of novel bioactive compounds, making this amino acid derivative a critical building block in medicinal chemistry, particularly in the development of targeted therapies. In scientific applications, this compound serves as a versatile precursor and molecular tool. It is strategically employed in Genetic Code Expansion (GCE) methodologies to enable the site-specific incorporation of noncanonical amino acids into proteins within live cells. This technique allows researchers to probe protein structure and function, investigate intra- and intermolecular protein-protein interactions via targeted photo-crosslinking, and engineer proteins with novel properties. The trifluoromethoxy group can enhance binding affinity and specificity towards enzymatic or receptor targets, influencing key biological pathways. Furthermore, the inherent chirality of the molecule is crucial for interactions in stereo-specific environments, such as chiral receptor sites, making it invaluable in drug discovery for creating more potent and selective inhibitors and agonists. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C4H6F3NO3

Molecular Weight

173.09 g/mol

IUPAC Name

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid

InChI

InChI=1S/C4H6F3NO3/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m1/s1

InChI Key

BGDJXHSDJCFWPX-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)OC(F)(F)F

Canonical SMILES

C(C(C(=O)O)N)OC(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites due to its amino acid structure and the presence of the -OCF₃ group:

  • α-Amino Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the primary amine is oxidized to a nitro group, forming (2R)-2-nitro-3-(trifluoromethoxy)propanoic acid.

  • Carboxylic Acid Stability : The carboxylic acid moiety resists oxidation under mild conditions but can decarboxylate at elevated temperatures (>150°C) to yield CO₂ and a secondary amine derivative.

Key Reagents :

  • KMnO₄, H₂O₂, or O₂ (for amine oxidation).

  • Thermal degradation pathways (for decarboxylation).

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, producing (2R)-2-amino-3-(trifluoromethoxy)propan-1-ol.

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro derivatives back to primary amines.

Conditions :

  • LiAlH₄ in anhydrous THF (0–25°C, 2–4 hours).

  • H₂ (1–3 atm) with Pd-C in ethanol.

Substitution Reactions

The -OCF₃ group participates in nucleophilic and radical substitutions:

  • Radical Trifluoromethylation : The -OCF₃ group can act as a radical source in photoredox reactions, enabling C–CF₃ bond formation in cross-coupling reactions.

  • Nucleophilic Displacement : Under basic conditions (NaOH/DMF), the β-position undergoes alkylation with iodomethane or other alkyl halides, yielding branched derivatives .

Example :

Reaction TypeReagents/ConditionsProductYield
Alkylation1,1,1-Trifluoro-3-iodopropane, NaOH/DMF, 50°C(2R)-2-amino-5,5,5-trifluoropentanoic acid84% de, 98.4%

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

  • Suzuki–Miyaura Coupling : The aryl boronic acid moiety (if introduced) couples with aryl halides using Pd(PPh₃)₄, forming biaryl derivatives.

  • Heck Reaction : Alkenes are introduced via palladium-catalyzed coupling with aryl halides.

Industrial Applications :

  • Continuous flow reactors optimize yield (>90%) and reduce reaction times in large-scale syntheses.

Enzymatic and Biological Interactions

The compound mimics natural amino acids in biochemical pathways:

  • Enzyme Inhibition : Competes with L-serine in serine proteases due to stereoelectronic effects from -OCF₃.

  • Receptor Binding : Enhanced binding affinity to GABA receptors compared to non-fluorinated analogs .

Mechanistic Insight :
The -OCF₃ group lowers the pKa of adjacent protons, stabilizing transition states in enzyme-substrate interactions .

Stability and Degradation

  • Hydrolytic Stability : Resists hydrolysis under physiological pH (t₁/₂ > 24 hours at pH 7.4) .

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the C–O bond in -OCF₃, yielding CO₂ and trifluoromethane.

Table 2: Reaction Conditions and Yields from Literature

SourceReactionConditionsYieldSelectivity
Dynamic kinetic resolutionNi(II)/ligand, K₂CO₃, MeOH, 50°C95%99% ee
Suzuki–Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C91%N/A

Scientific Research Applications

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Hydroxyl, Methyl, and Other Groups

D-Tyrosine
  • Structure: (2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid.
  • Molecular Weight : 181.19 g/mol .
  • Key Differences :
    • The hydroxyl group in D-tyrosine participates in hydrogen bonding, enhancing solubility but increasing susceptibility to oxidative metabolism.
    • The trifluoromethoxy group in the target compound is electron-withdrawing and hydrolytically stable , reducing metabolic degradation .
D-Tryptophan
  • Structure: (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid.
  • Molecular Weight : 204.22 g/mol .
  • Key Differences :
    • The indole ring in D-tryptophan enables π-π stacking and cation-π interactions, which are absent in the phenyl-trifluoromethoxy system.
    • The trifluoromethoxy group’s electronegativity may enhance binding to receptors preferring hydrophobic/fluorophilic pockets .
Ortho-Substituted Analogue
  • Structure: (2R)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid.
  • Molecular Weight : 249.19 g/mol (similar to target compound).
  • Key Differences: Substituent position (ortho vs. para) affects steric interactions.

Comparison with Fluorinated Analogues

(2R)-2-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid
  • Structure : Features a trifluoromethyl (–CF₃) group instead of trifluoromethoxy.
  • Molecular Weight : 247.22 g/mol .
  • Key Differences: The –CF₃ group is more electronegative and less polarizable than –OCF₃, altering electronic distribution and binding kinetics.
D-DimeDap
  • Structure: (2R)-2-amino-3-(N,N-dimethylamino)propanoic acid.
  • Molecular Weight : ~146.19 g/mol (estimated).
  • Key Differences: The dimethylamino group is basic (pKa ~10), ionized at physiological pH, whereas –OCF₃ is neutral. This impacts solubility and membrane permeability .

Tabulated Comparison of Key Attributes

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties
Target Compound –OCF₃ Para 249.19 High lipophilicity, metabolic stability, fluorophilic interactions
D-Tyrosine –OH Para 181.19 Polar, prone to oxidation
D-Tryptophan Indole N/A 204.22 Aromatic stacking, cation-π interactions
Ortho-Trifluoromethoxy Analog –OCF₃ Ortho 249.19 Steric hindrance, reduced receptor binding
Trifluoromethyl Analog –CF₃ Meta 247.22 Higher electronegativity, reduced polarity
D-DimeDap –N(CH₃)₂ N/A ~146.19 Basic, ionized at physiological pH

Biological Activity

(2R)-2-amino-3-(trifluoromethoxy)propanoic acid is an amino acid derivative characterized by a trifluoromethoxy group, which significantly influences its physicochemical properties and biological activities. This compound has garnered attention in biochemical research due to its potential interactions with various biological targets, including receptors and enzymes.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C4H6F3NO3\text{C}_4\text{H}_6\text{F}_3\text{NO}_3

This structure includes:

  • An amino group (-NH₂)
  • A carboxylic acid group (-COOH)
  • A trifluoromethoxy group (-O-CF₃)

The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially affecting its biological interactions and pharmacological properties.

Research indicates that this compound may exhibit several biological activities:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting neurological processes.
  • Antimicrobial Activity : Some derivatives of this compound have shown effectiveness against certain bacterial strains, suggesting a role in antimicrobial applications.
  • Enzyme Inhibition : The compound could inhibit specific enzymes, impacting metabolic pathways crucial for cellular function.

Interaction Studies

Studies employing molecular docking and structure-activity relationship modeling have been utilized to predict how this compound interacts with biological targets at the molecular level. These methods help elucidate its mechanism of action and potential therapeutic uses.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound, highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-amino-3-(trifluoromethyl)propanoic acidTrifluoromethyl instead of trifluoromethoxyDifferent electronic properties affecting reactivity
2-amino-3-methoxypropanoic acidMethoxy group instead of trifluoromethoxyLess lipophilic than the trifluoromethoxy variant
2-amino-3-fluoropropanoic acidFluoro group instead of trifluoromethoxyReduced steric hindrance compared to trifluoromethoxy
2-amino-4-(trifluoromethyl)butanoic acidLonger carbon chain with trifluoromethylPotentially different biological activity due to structural changes

The trifluoromethoxy substitution is significant as it alters the compound's physicochemical properties and biological activities compared to similar compounds.

Computational Studies

Recent computational studies have predicted various pharmacological effects of this compound. For instance, research has indicated that compounds containing a trifluoromethoxy group can enhance binding affinity to target proteins, which is crucial for drug design and development .

Experimental Data

A study examining the binding affinity of this compound to specific receptors revealed that it acts as a partial agonist in certain biochemical assays. This suggests potential applications in modulating receptor activity, which could be beneficial in treating various conditions related to neurotransmission and metabolic disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-amino-3-(trifluoromethoxy)propanoic acid, and what are their respective yields and purity profiles?

  • Methodological Answer : The compound is typically synthesized via asymmetric catalysis or enzymatic resolution of racemic mixtures. For example, solid-phase peptide synthesis (SPPS) can be adapted by introducing the trifluoromethoxy group during side-chain modification. Yields vary depending on the protecting groups used (e.g., Fmoc or Boc), with purity profiles optimized via reverse-phase HPLC (≥98% purity achievable) .

Q. How can researchers confirm the enantiomeric purity of this compound post-synthesis?

  • Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IA) is the gold standard. Alternatively, nuclear Overhauser effect (NOE) NMR spectroscopy can differentiate enantiomers by analyzing spatial interactions between the trifluoromethoxy group and adjacent protons. Polarimetry ([α]D measurements) provides supplementary validation .

Q. What spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₀F₃NO₃, 249.19 g/mol). ¹⁹F NMR identifies the trifluoromethoxy group (δ ≈ -58 ppm), while ¹H-¹³C HSQC NMR maps the stereochemistry at the C2 position. IR spectroscopy verifies carboxylic acid and amine functional groups (e.g., ν(C=O) ≈ 1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s role in enzyme inhibition studies?

  • Methodological Answer : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., buffer pH, temperature). Standardize protocols using recombinantly expressed enzymes and include positive controls (e.g., known inhibitors like D-tyrosine derivatives). Isothermal titration calorimetry (ITC) can validate binding thermodynamics, while X-ray crystallography resolves binding modes at atomic resolution .

Q. How can the compound’s stability under various experimental conditions (pH, temperature) be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by LC-MS quantification of degradation products.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition thresholds (Td).
  • Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor photodegradation via UV-spectroscopy .

Q. What computational methods can predict the compound’s interaction with biological targets, and how do they align with empirical data?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions with proteins like tyrosine hydroxylase. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over time. Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (kₐ, kd) and compare with in vitro enzyme assays .

Q. How can researchers optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

  • Methodological Answer : Use regioselective substitution at the trifluoromethoxy group. For example, introduce electrophilic substituents (e.g., nitro or amino groups) via palladium-catalyzed cross-coupling. Protect the α-amino acid moiety with tert-butyloxycarbonyl (Boc) to prevent side reactions. Screen derivatives using high-throughput fluorescence-based assays for activity against neurodegenerative disease targets .

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